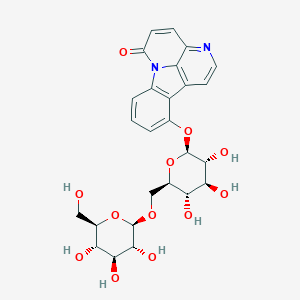
Bruceolline A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bruceolline A is a natural product that has been isolated from the roots of Brucea mollis Wall. It is a member of the quassinoid family of compounds, which are known for their anti-cancer, anti-inflammatory, and anti-malarial properties. Bruceolline A has attracted attention from researchers due to its potential as a therapeutic agent in cancer treatment.
Wirkmechanismus
The mechanism of action of Bruceolline A is not fully understood. However, it has been shown to inhibit the activity of the proteasome, a cellular complex that is responsible for the degradation of proteins. This inhibition leads to the accumulation of proteins that are toxic to cancer cells, ultimately resulting in cell death.
Biochemische Und Physiologische Effekte
Bruceolline A has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, as well as by inhibiting the activity of the proteasome. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Bruceolline A in lab experiments is its potency. It has been shown to exhibit anti-cancer activity at low concentrations, making it an attractive candidate for further study. However, one limitation of using Bruceolline A in lab experiments is its complexity. It is a natural product that is difficult to synthesize, which can make it challenging to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on Bruceolline A. One area of interest is its potential as a therapeutic agent in cancer treatment. Further studies are needed to determine the optimal dosage and administration schedule for Bruceolline A, as well as to investigate its efficacy in animal models of cancer. Additionally, more research is needed to fully understand the mechanism of action of Bruceolline A, which could lead to the development of more potent analogs of the compound. Finally, studies are needed to investigate the potential of Bruceolline A in other disease areas, such as malaria and inflammation.
Wissenschaftliche Forschungsanwendungen
Bruceolline A has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to exhibit anti-proliferative activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
CAS-Nummer |
159194-90-8 |
|---|---|
Produktname |
Bruceolline A |
Molekularformel |
C26H28N2O12 |
Molekulargewicht |
560.5 g/mol |
IUPAC-Name |
11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one |
InChI |
InChI=1S/C26H28N2O12/c29-8-14-19(31)21(33)23(35)25(39-14)37-9-15-20(32)22(34)24(36)26(40-15)38-13-3-1-2-12-17(13)10-6-7-27-11-4-5-16(30)28(12)18(10)11/h1-7,14-15,19-26,29,31-36H,8-9H2/t14-,15-,19-,20-,21+,22+,23-,24-,25-,26-/m1/s1 |
InChI-Schlüssel |
VPNZWBQNGLKMGR-IWDCVFEHSA-N |
Isomerische SMILES |
C1=CC2=C(C3=C4N2C(=O)C=CC4=NC=C3)C(=C1)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O |
SMILES |
C1=CC2=C(C3=C4N2C(=O)C=CC4=NC=C3)C(=C1)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O |
Kanonische SMILES |
C1=CC2=C(C3=C4N2C(=O)C=CC4=NC=C3)C(=C1)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O |
Synonyme |
11-O-glucopyranosyl-1-6-glucopyranosylcanthin-6-one bruceolline A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



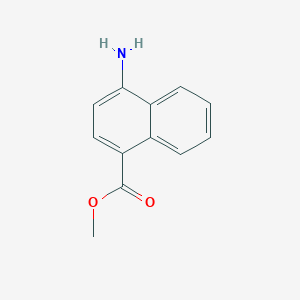
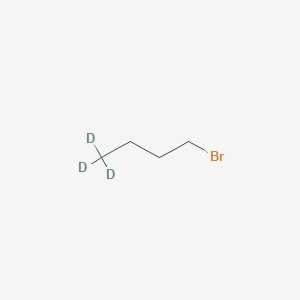
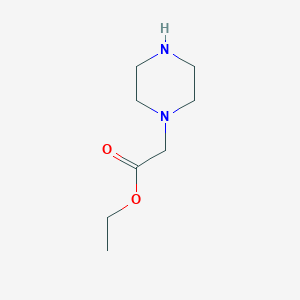
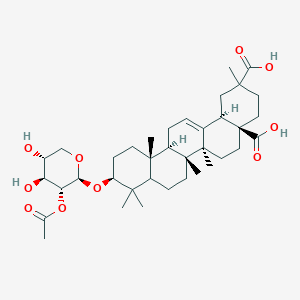
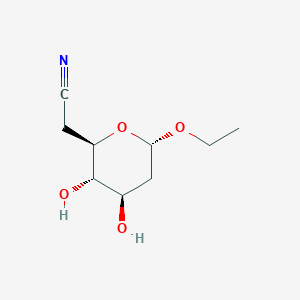
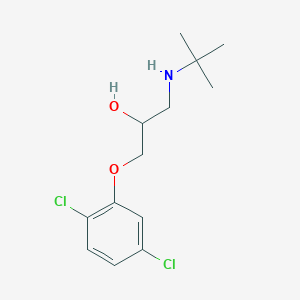
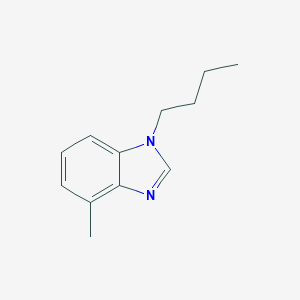
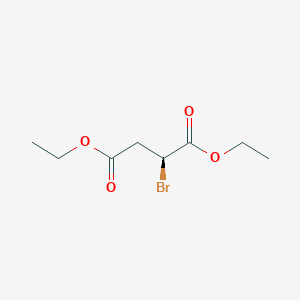
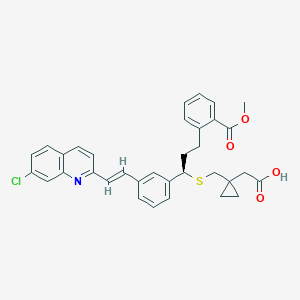
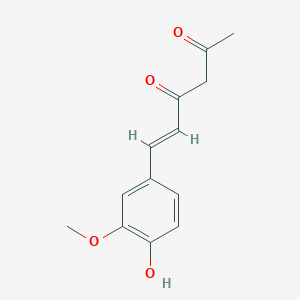
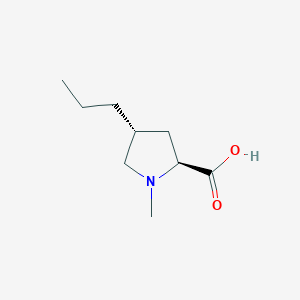
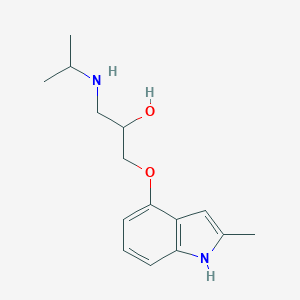
![Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate](/img/structure/B133268.png)
![(1R,3Ar,4S,7aR)-1-[(2S)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol](/img/structure/B133270.png)